molecular formula C23H23F2N5O2 B10929042 3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}propanamide

3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}propanamide

Cat. No.: B10929042
M. Wt: 439.5 g/mol
InChI Key: SCJLQFKWJARIQM-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its difluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pyrrole groups.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-b]pyridine core.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE has several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(METHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE
  • 3-[4-(TRIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE

Uniqueness

The presence of the difluoromethyl group in 3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}PROPANAMIDE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.

Properties

Molecular Formula

C23H23F2N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

3-[4-(difluoromethyl)-2-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-[1-(4-pyrrol-1-ylphenyl)ethyl]propanamide

InChI

InChI=1S/C23H23F2N5O2/c1-15(16-5-7-17(8-6-16)29-10-3-4-11-29)26-20(31)9-12-30-21(32)13-18(22(24)25)19-14-28(2)27-23(19)30/h3-8,10-11,13-15,22H,9,12H2,1-2H3,(H,26,31)

InChI Key

SCJLQFKWJARIQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=C2)NC(=O)CCN3C(=O)C=C(C4=CN(N=C43)C)C(F)F

Origin of Product

United States

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